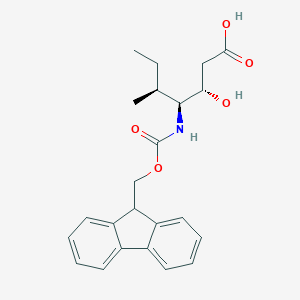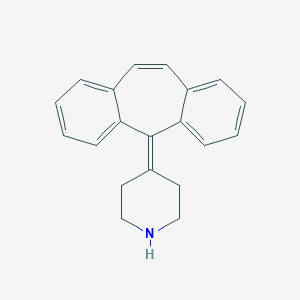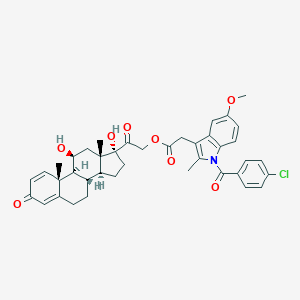
4-Methoxy-5-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-5-methylnicotinaldehyde, also known as MMNA, is a chemical compound that belongs to the family of nicotinic acid derivatives. It is a yellow crystalline solid that is soluble in organic solvents like ethanol, chloroform, and ethyl acetate. MMNA has attracted significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The exact mechanism of action of 4-Methoxy-5-methylnicotinaldehyde is not fully understood, but it is believed to act on specific molecular targets in cells. In cancer cells, 4-Methoxy-5-methylnicotinaldehyde has been shown to induce apoptosis (programmed cell death) by activating certain signaling pathways. In bacteria, 4-Methoxy-5-methylnicotinaldehyde has been shown to inhibit the growth of certain strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
4-Methoxy-5-methylnicotinaldehyde has been shown to have various biochemical and physiological effects in different organisms. In human cells, 4-Methoxy-5-methylnicotinaldehyde has been shown to inhibit the activity of certain enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. In plants, 4-Methoxy-5-methylnicotinaldehyde has been shown to inhibit the activity of certain enzymes like phenylalanine ammonia-lyase, which is involved in the biosynthesis of phenolic compounds.
実験室実験の利点と制限
4-Methoxy-5-methylnicotinaldehyde has various advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it suitable for various analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Another advantage is its low toxicity, which makes it safe to handle in the laboratory. One of the limitations is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are various future directions for the research on 4-Methoxy-5-methylnicotinaldehyde. One direction is to investigate its potential use as a therapeutic agent for cancer and other diseases. Another direction is to explore its potential use as a biopesticide for controlling pests and diseases in crops. Additionally, further research can be done to understand its mechanism of action and its effects on different molecular targets in cells. Finally, the development of new synthesis methods for 4-Methoxy-5-methylnicotinaldehyde can lead to improved yields and purity, which can facilitate its use in various applications.
合成法
4-Methoxy-5-methylnicotinaldehyde can be synthesized using different methods, including the condensation reaction between 4-methoxy-3-methylpyridine and acetaldehyde in the presence of a catalyst. Another method involves the reaction between 4-methoxy-3-methylpyridine and formaldehyde in the presence of a catalyst. The yield and purity of 4-Methoxy-5-methylnicotinaldehyde obtained from these methods depend on various factors like reaction conditions, catalyst type, and reactant ratio.
科学的研究の応用
4-Methoxy-5-methylnicotinaldehyde has been extensively studied for its potential applications in various fields. In pharmaceuticals, 4-Methoxy-5-methylnicotinaldehyde has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In agrochemicals, 4-Methoxy-5-methylnicotinaldehyde has been studied as a potential herbicide and insecticide. In materials science, 4-Methoxy-5-methylnicotinaldehyde has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
特性
IUPAC Name |
4-methoxy-5-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-9-4-7(5-10)8(6)11-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNRJJWJSPJFBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-methylnicotinaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)


![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)